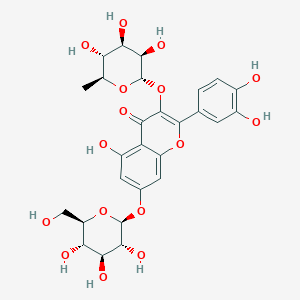

Quercetin 3-rhamnoside 7-glucoside

説明

Phytochemical Profiling across Diverse Plant Species

Quercetin (B1663063) 3-rhamnoside 7-glucoside has been identified in several angiosperm species, highlighting its widespread but specific distribution.

Ilex hainanensis : This species of holly has been reported to contain Quercetin 3-rhamnoside 7-glucoside. researchgate.net

Capsicum annuum : The fruit of the pepper plant, Capsicum annuum, is another known source of this flavonoid. researchgate.net Studies have shown that the concentration of Quercetin 3-rhamnoside 7-glucoside in pepper fruit pericarp can increase in response to environmental stressors like ozone exposure.

Tilia petiolaris DC. : Extracts from the inflorescences of the silver linden tree, Tilia petiolaris, have been found to contain Quercetin 3-rhamnoside 7-glucoside.

Hippophae rhamnoides L. fruits : Sea buckthorn is well-known for its rich flavonoid content. While the isomer Quercetin 3-glucoside-7-rhamnoside has been identified in the fruits, Quercetin 3-rhamnoside 7-glucoside has been reported in the leaves of Hippophae rhamnoides. One study noted it as the dominant flavonol in the leaves.

Crataegus pinnatifida : Extensive phytochemical analyses of Chinese hawthorn have identified numerous flavonoids. However, based on available literature, Quercetin 3-rhamnoside 7-glucoside has not been reported in this species. A different compound, quercetin-3-O-(2,6-di-α-l-rhamnopyranosyl)-β-d-galactopyranoside, has been isolated from its leaves. researchgate.net

Azadirachta indica : The neem tree is a source of many bioactive compounds. While various quercetin glycosides like quercetin-3-O-beta-D-glucopyranoside have been isolated from its leaves, the specific compound Quercetin 3-rhamnoside 7-glucoside has not been documented.

Pometia pinnata : The leaves of this plant, belonging to the Sapindaceae family, have been found to contain quercetin-3-O-rhamnoside. researchgate.net However, the presence of the 7-glucoside variant has not been specified in the available research.

Table 1: Occurrence of Quercetin 3-rhamnoside 7-glucoside in Selected Angiosperms

| Plant Species | Presence of Quercetin 3-rhamnoside 7-glucoside | Plant Part |

|---|---|---|

| Ilex hainanensis | Reported researchgate.net | Not specified |

| Capsicum annuum | Reported researchgate.net | Fruit researchgate.net |

| Tilia petiolaris DC. | Reported | Inflorescences |

| Hippophae rhamnoides L. | Reported in leaves | Leaves |

| Crataegus pinnatifida | Not reported | - |

| Azadirachta indica | Not reported | - |

| Pometia pinnata | Not reported | - |

The occurrence of Quercetin 3-rhamnoside 7-glucoside can be observed in several plant families:

Aquifoliaceae : Represented by its presence in Ilex hainanensis.

Solanaceae : Found in Capsicum annuum.

Tiliaceae : Identified in Tilia petiolaris.

Elaeagnaceae : Documented in the leaves of Hippophae rhamnoides.

Brassicaceae : This compound has also been reported in Arabidopsis thaliana, a model organism in plant biology. medchemexpress.com

Ecological and Biological Roles in Plants

As a plant metabolite, Quercetin 3-rhamnoside 7-glucoside is believed to play several important roles in plant physiology and its interaction with the environment. nih.gov

Antioxidant Defense : Flavonoids are well-known for their antioxidant properties. Quercetin 3-rhamnoside 7-glucoside, with its multiple hydroxyl groups, can act as a potent scavenger of free radicals. biosynth.com This function is crucial for protecting plant cells from oxidative damage caused by various biotic and abiotic stresses, such as UV radiation and pathogens. biosynth.com The increase of this compound in pepper fruits after ozone treatment is a direct indication of its role in response to oxidative stress.

Plant Defense : Secondary metabolites, including flavonoids, are integral to a plant's defense mechanisms. The glycosylation of quercetin to form compounds like Quercetin 3-rhamnoside 7-glucoside can alter its solubility and reactivity, potentially influencing its role in deterring herbivores or inhibiting microbial growth.

Physiological Processes : Flavonoids are involved in a wide array of plant physiological processes. The presence of Quercetin 3-rhamnoside 7-glucoside in various plant tissues suggests its participation in the complex biochemical machinery of the plant. biosynth.com

Chemotaxonomic Markers and Phylogenetic Relationships

The distribution of specific flavonoids like Quercetin 3-rhamnoside 7-glucoside can serve as a chemotaxonomic marker. The presence or absence of this compound, or variations in its concentration, can provide valuable data for the classification of plants and for understanding their phylogenetic relationships.

The specific glycosylation pattern—a rhamnoside at the 3-position and a glucoside at the 7-position—is a complex biochemical trait. The enzymes responsible for these specific attachments, glucosyltransferases, are genetically determined. Therefore, the presence of this particular compound in a plant suggests the existence of a specific enzymatic pathway, which can be a shared characteristic among related taxa. While detailed phylogenetic studies based solely on this compound are not extensively documented, its specific occurrence in families like Aquifoliaceae, Solanaceae, Tiliaceae, Elaeagnaceae, and Brassicaceae points to its potential as a character for chemotaxonomic studies at various taxonomic levels.

Comprehensive Spectroscopic and Spectrometric Characterization

Mass Spectrometry (e.g., ESI-MS, HR-ESI-MS, UPLC-ESI-TOFMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of flavonoid glycoconjugates. dntb.gov.ua Techniques such as electrospray ionization (ESI), coupled with high-resolution mass analyzers like time-of-flight (TOF), allow for accurate molecular formula determination and detailed fragmentation analysis, which helps in identifying the aglycone core and the nature and position of sugar moieties.

Quercetin 3-rhamnoside 7-glucoside, with a molecular formula of C₂₇H₃₀O₁₆, has a calculated molecular weight of 610.5 g/mol . nih.gov In mass spectrometry, it is often observed as a deprotonated molecule [M-H]⁻ in negative ion mode or as a protonated molecule [M+H]⁺ in positive ion mode.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can determine the mass of the deprotonated molecule with high accuracy. For instance, a deprotonated molecular ion [M-H]⁻ at an m/z of 609.14457 is highly consistent with the molecular formula of Quercetin 3-rhamnoside 7-glucoside. nih.gov Similarly, in positive ion mode, a precursor ion [M+H]⁺ at m/z 611.16 has been reported. nih.gov

Tandem mass spectrometry (MS/MS or MS²) provides crucial information about the structure through collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The fragmentation pattern is key to identifying the aglycone and the sugar units. In O-glycosylated flavonoids, the glycosidic bond is relatively weak and tends to break first, resulting in the loss of sugar moieties. sbq.org.br

The fragmentation of the [M+H]⁺ ion of Quercetin 3-rhamnoside 7-glucoside typically involves the neutral loss of the sugar residues. The loss of the rhamnosyl group (146 Da) and the glucosyl group (162 Da) leads to the formation of the quercetin aglycone ion at m/z 303. The fragmentation of the [M-H]⁻ ion at m/z 609.1 shows a characteristic fragment at m/z 301.0, corresponding to the quercetin aglycone. mdpi.com

A study utilizing UPLC-ESI-TOFMS identified two isomers of quercetin di-O-glycoside, one of which was Quercetin-3-O-rhamnoside-7-O-hexoside, with a [M−H]⁻ ion at m/z 609.1. mdpi.com Another study using LC-MS/MS analysis of a pepper extract also identified a compound with m/z 609.1 [M−H]⁻ as quercetin-3-O-rhamnoside-7-O-hexoside. mdpi.com

The fragmentation pattern can be summarized in the following interactive data table:

Table 1: Mass Spectrometry Fragmentation Data for Quercetin 3-rhamnoside 7-glucoside

| Precursor Ion (m/z) | Ionization Mode | Fragmentation Technique | Key Fragment Ions (m/z) | Interpretation | Reference |

|---|---|---|---|---|---|

| 611.16 | Positive ([M+H]⁺) | LC-MS/MS | 465.10, 303.05 | Loss of rhamnose, Loss of rhamnose and glucose (Quercetin aglycone) | nih.gov |

| 609.1 | Negative ([M-H]⁻) | LC-MS/MS | 447.0, 301.0 | Loss of hexose (B10828440), Loss of rhamnose and hexose (Quercetin aglycone) | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for analyzing the chromophoric system of flavonoids. The UV spectrum of flavonoids typically shows two major absorption bands, designated as Band I (usually in the 300-380 nm range) and Band II (usually in the 240-280 nm range). Band I is associated with the cinnamoyl system (B-ring and the C-ring), while Band II corresponds to the benzoyl system (A-ring). The position of these bands can provide information about the type of flavonoid and its oxygenation pattern.

For Quercetin 3-rhamnoside 7-glucoside (often referred to as rutin (B1680289) in literature for spectral data), the UV spectrum in methanol (B129727) typically exhibits absorption maxima that are characteristic of a quercetin glycoside. researchgate.net Studies have reported λmax values around 256-257 nm and 355-360 nm. sielc.comnih.govoaji.net The presence of a sugar at the 3-position can cause a shift in Band I to a shorter wavelength compared to the aglycone. nih.gov

The following interactive data table summarizes the reported UV-Vis absorption maxima for Quercetin 3-rhamnoside 7-glucoside (rutin).

Table 2: UV-Vis Absorption Maxima of Quercetin 3-rhamnoside 7-glucoside (Rutin)

| Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Other Bands (nm) | Reference |

|---|---|---|---|---|

| Methanol | 358.5 | 257 | 236 | researchgate.net |

| Methanol | 355 | 256 | 204 | sielc.com |

| Methanol:Water (9:1) | 360 | 260 | - | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. copbela.org The IR spectrum of Quercetin 3-rhamnoside 7-glucoside reveals the presence of hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups, which are characteristic of its flavonoid glycoside structure. researchgate.netwu.ac.th

A broad absorption band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous phenolic and alcoholic hydroxyl groups in the molecule. researchgate.net The band corresponding to the C=O stretching of the γ-pyrone ring is typically observed around 1654 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations usually appear in the 1600-1500 cm⁻¹ region. The C-O stretching vibrations of the ether linkages and hydroxyl groups are found in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.net

The following interactive data table presents the characteristic IR absorption bands for Quercetin 3-rhamnoside 7-glucoside (rutin).

Table 3: Characteristic IR Absorption Bands for Quercetin 3-rhamnoside 7-glucoside (Rutin)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3414 - 3340 | O-H stretching (phenolic and alcoholic) | researchgate.net |

| 2842.96 | C-H stretching | researchgate.net |

| 1654 | C=O stretching (γ-pyrone) | researchgate.net |

| 1599 | C=C stretching (aromatic) | researchgate.net |

| 1383.1 | C-H bending | researchgate.net |

Structure

3D Structure

特性

CAS番号 |

17306-45-5 |

|---|---|

分子式 |

C27H30O16 |

分子量 |

610.52 |

IUPAC名 |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1 |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O |

同義語 |

Quercetin 3-α-L-rhamnopyranoside 7-β-D-glucopyranoside; 3-O-Rhamnosyl-7-O-glucosyl-quercetin; 7-O-β-D-Glucopyranosylquercetin 3-O-α-L-rhamnopyranoside |

製品の起源 |

United States |

Chemical Profile of Quercetin 3 Rhamnoside 7 Glucoside

Systematic and Trivial Names, CAS Registry Number, and Other Identifiers

Systematic Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one nih.gov

Trivial Names: Quercetin 3-O-rhamnoside 7-O-glucoside, Quercetin 3-rhamnoside-7-glucoside nih.gov

CAS Registry Number: 17306-45-5 nih.gov

Molecular Structure and Chemical Formula

The structure of Quercetin 3-rhamnoside 7-glucoside is based on the flavonol quercetin. A rhamnose sugar molecule is attached at the C3 hydroxyl group, and a glucose molecule is linked to the C7 hydroxyl group. nih.gov The molecular formula for this compound is C₂₇H₃₀O₁₆. nih.govbiosynth.com

Table 1: Chemical and Physical Properties of Quercetin 3-Rhamnoside 7-Glucoside

| Property | Value |

|---|---|

| Molecular Weight | 610.5 g/mol nih.gov |

| Monoisotopic Mass | 610.15338487 Da nih.gov |

| Physical Description | Pale brown powder sigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in DMSO, Pyridine, Methanol (B129727), Ethanol cymitquimica.comchemfaces.com |

| Storage Temperature | 0-8 °C sigmaaldrich.com |

Occurrence and Natural Sources

Distribution in the Plant Kingdom

This compound has been identified in various parts of plants, including fruits, leaves, and pollen. pan.olsztyn.plbiosynth.comcymitquimica.com Its presence is noted in families such as Solanaceae and Elaeagnaceae.

Specific Plant Sources

Notable plant sources of Quercetin 3-rhamnoside 7-glucoside include:

Pepper (Capsicum annuum) : Found in the fruits of pepper plants. pan.olsztyn.plnih.gov

Hippophae rhamnoides (Sea Buckthorn) : Isolated from the fruits of this plant. biomedres.usresearchgate.net

Ilex hainanensis nih.gov

Pollen of Typhae cymitquimica.com

Table 2: Plant Sources of Quercetin 3-Rhamnoside 7-Glucoside

| Plant Species | Family | Part of Plant |

|---|---|---|

| Capsicum annuum | Solanaceae | Fruit pan.olsztyn.plnih.gov |

| Hippophae rhamnoides | Elaeagnaceae | Fruit biomedres.usresearchgate.net |

| Ilex hainanensis | Aquifoliaceae | Not specified nih.gov |

| Typhae | Typhaceae | Pollen cymitquimica.com |

Biosynthesis and Metabolic Pathways

Enzymatic Glycosylation Mechanisms

Glycosylation is the final and a crucial step in the biosynthesis of flavonoids, creating the vast diversity of flavonoid glycosides found in nature. oup.comoup.com This process involves the transfer of a sugar group from an activated sugar donor to an acceptor molecule, such as the quercetin (B1663063) aglycone.

The enzymatic transfer of sugar moieties is predominantly catalyzed by a large and diverse group of enzymes known as Uridine (B1682114) Diphosphate-Dependent Glycosyltransferases (UGTs). oup.comnih.gov These enzymes utilize nucleotide-activated sugars, most commonly UDP-sugars, as the glycosyl donors. nih.govresearchgate.net In plants, UGTs belong to the Glycosyltransferase family 1 (GT1) and are responsible for the glycosylation of a wide array of small molecules, including flavonoids, terpenoids, and alkaloids. nih.govnih.gov

The glycosylation reaction catalyzed by UGTs is a key regulatory step in flavonoid biosynthesis. nih.gov By attaching sugar molecules to the flavonoid backbone, UGTs can alter the physicochemical properties of the compounds, such as increasing their water solubility and stability, which facilitates their storage within the plant cell vacuole. oup.comnih.gov The regiospecificity of UGTs is a critical feature, as they can target specific hydroxyl groups on the acceptor molecule, leading to the formation of distinct glycosides with potentially different biological functions. researchgate.netacs.org

The synthesis of Quercetin 3-rhamnoside 7-glucoside is a sequential process requiring at least two distinct UGTs with specific regioselectivity. Research, particularly using enzymes from Arabidopsis thaliana, has elucidated the specific roles of several UGTs.

The formation of Quercetin 3-rhamnoside 7-glucoside involves a two-step glycosylation of quercetin. First, a glucosyltransferase attaches a glucose molecule to the 3-hydroxyl group of quercetin. Subsequently, a rhamnosyltransferase adds a rhamnose molecule to the 7-hydroxyl group of the resulting quercetin 3-O-glucoside.

Key enzymes identified in this process include:

AtUGT78D2 : This enzyme from Arabidopsis thaliana functions as a flavonol 3-O-glucosyltransferase. It specifically transfers a glucose moiety from UDP-glucose to the 3-hydroxyl position of quercetin, forming quercetin 3-O-glucoside. researchgate.netchemfaces.com

AtUGT89C1 : This enzyme acts as a flavonol 7-O-rhamnosyltransferase. It catalyzes the transfer of a rhamnose group from UDP-rhamnose to the 7-hydroxyl position of a flavonol glucoside, such as quercetin 3-O-glucoside, to yield Quercetin 3-O-glucoside 7-rhamnoside. researchgate.netresearchgate.net

AtUGT78D1 : This is another flavonol-specific UGT from Arabidopsis thaliana that functions as a 3-O-rhamnosyltransferase. It uses UDP-rhamnose to attach a rhamnose sugar to the 3-position of quercetin, producing quercetin 3-O-rhamnoside. researchgate.netacs.org While not directly involved in the synthesis of Quercetin 3-rhamnoside 7-glucoside, it is crucial for the production of the related compound, quercetin 3,7-O-bisrhamnoside, when used in conjunction with AtUGT89C1. researchgate.netchemfaces.com

| Enzyme | Function | Substrate | Sugar Donor | Product | Reference |

|---|---|---|---|---|---|

| AtUGT78D2 | Flavonol 3-O-glucosyltransferase | Quercetin | UDP-glucose | Quercetin 3-O-glucoside | researchgate.netchemfaces.com |

| AtUGT89C1 | Flavonol 7-O-rhamnosyltransferase | Quercetin 3-O-glucoside | UDP-rhamnose | Quercetin 3-O-glucoside 7-rhamnoside | researchgate.netresearchgate.net |

| AtUGT78D1 | Flavonol 3-O-rhamnosyltransferase | Quercetin | UDP-rhamnose | Quercetin 3-O-rhamnoside | researchgate.netacs.org |

Sugar Donor Synthesis and Regeneration

The availability of activated sugar donors, specifically UDP-glucose and UDP-rhamnose, is a critical factor for the enzymatic synthesis of Quercetin 3-rhamnoside 7-glucoside. nih.govresearchgate.net These molecules are synthesized through specific cellular pathways.

UDP-glucose : This is a central and commonly available sugar nucleotide in most organisms. acs.org It is typically synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase.

UDP-rhamnose : This sugar donor is synthesized from UDP-glucose. nih.govacs.org In plants and bacteria, the enzyme rhamnose synthase (RHM) catalyzes this conversion. chemfaces.comacs.org The supply of UDP-rhamnose is often a limiting factor in the production of rhamnosylated flavonoids. nih.govacs.org

The regeneration of these sugar donors is vital for continuous glycosylation, and metabolic engineering strategies often focus on enhancing the pathways responsible for their synthesis to improve the yield of the final glycoside product. nih.govresearchgate.net

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of flavonols and their glycosides is tightly regulated at the transcriptional level. oup.com The expression of genes encoding the biosynthetic enzymes, including the UGTs, is controlled by a network of transcription factors.

In plants, R2R3-MYB transcription factors are key positive regulators of flavonol biosynthesis. oup.com For instance, members of the SG7 R2R3-MYB subfamily have been shown to activate the transcription of genes encoding enzymes in the phenylpropanoid pathway, which leads to the production of the quercetin aglycone. oup.com For example, in Arabidopsis, AtMYB12 is a well-characterized transcription factor that upregulates the expression of genes involved in the early steps of flavonoid biosynthesis.

Furthermore, environmental cues such as UV-B radiation can induce the expression of these regulatory genes, leading to an increased accumulation of flavonol glycosides, which are thought to play a protective role against UV damage. oup.comfrontiersin.org The coordinated expression of both the genes for the aglycone backbone synthesis and the subsequent modifying enzymes like UGTs is essential for the efficient production of complex flavonoids like Quercetin 3-rhamnoside 7-glucoside.

Metabolic Engineering Strategies for Enhanced Production

The low abundance of Quercetin 3-rhamnoside 7-glucoside in natural sources has driven the development of metabolic engineering strategies for its enhanced production in microbial hosts like Escherichia coli. researchgate.netnih.gov These strategies typically involve the heterologous expression of the required biosynthetic genes.

A common approach is the co-expression of the specific UGTs required for the sequential glycosylation of quercetin. For the synthesis of Quercetin 3-O-glucoside 7-rhamnoside, this involves introducing the genes for AtUGT78D2 and AtUGT89C1 into an E. coli strain. researchgate.netchemfaces.com The host is then fed with the quercetin aglycone, which it converts into the desired diglycoside.

To overcome the limitation of sugar donor availability, particularly UDP-rhamnose, the gene for rhamnose synthase (RHM2) from Arabidopsis thaliana is often co-expressed. chemfaces.comresearchgate.net This ensures a sufficient intracellular supply of UDP-rhamnose for the rhamnosylation step. By employing these strategies, researchers have successfully produced Quercetin 3-O-glucoside 7-rhamnoside in E. coli. For instance, one study reported the production of 67 mg/L of Quercetin 3-O-glucoside 7-rhamnoside by expressing AtUGT78D2 and AtUGT89C1 in an engineered E. coli strain. researchgate.netchemfaces.com

Further engineering of the host's central metabolism to increase the precursor pools for UDP-glucose and UDP-rhamnose is another strategy to boost production yields. nih.govacs.org This can involve the overexpression of genes in the UDP-glucose synthesis pathway or the knockout of competing pathways. asm.org

| Engineered Product | Host Organism | Key Genes Expressed | Production Titer | Reference |

|---|---|---|---|---|

| Quercetin 3-O-glucoside 7-rhamnoside | Escherichia coli | AtUGT78D2, AtUGT89C1 | 67 mg/L | researchgate.netchemfaces.com |

| Quercetin 3,7-O-bisrhamnoside | Escherichia coli | AtUGT78D1, AtUGT89C1, RHM2 | 67.4 mg/L | chemfaces.com |

| Quercetin 3-O-rhamnoside | Escherichia coli | AtUGT78D1, RHM2 | 150 mg/L | acs.org |

| Rutin (B1680289) (Quercetin 3-O-rutinoside) | Escherichia coli | BcGT1, Fg2, RHM2 | 119.8 mg/L | nih.gov |

Antioxidant Mechanisms and Redox Homeostasis Modulation

Rutin's potent antioxidant properties are a cornerstone of its biological activity, acting through multiple pathways to mitigate oxidative stress. biosynth.comcymitquimica.com

Direct Free Radical Scavenging Capabilities

Rutin demonstrates robust direct free radical scavenging activity, a property attributed to its multiple hydroxyl groups. biosynth.comcymitquimica.com This has been consistently shown in various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Rutin effectively scavenges the DPPH radical. scispace.comscispace.com In one study, at a concentration of 0.05 mg/ml, rutin exhibited 90.4% inhibition of the DPPH radical, comparable to the 92.8% inhibition by ascorbic acid (Vitamin C). scispace.comscispace.comresearchgate.net Another study reported that rutin showed higher DPPH radical scavenging activity than gallic acid, with an IC50 value of 6.7 ± 0.1 µg/mL. researchgate.net However, some studies have found its activity to be lower than that of its aglycone, quercetin. inabj.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Rutin also shows significant scavenging activity against the ABTS radical cation. nih.govpan.olsztyn.pl While some studies suggest its ABTS scavenging activity is potent, others indicate it may be less effective than quercetin. inabj.orgresearchgate.net For instance, one study noted that rutin had a lower ABTS-reducing activity compared to quercetin and Phyllanthus niruri extract. inabj.org Conversely, another report showed that at concentrations beyond 40 µM, rutin's ABTS scavenging activity was significant. nih.gov

| Assay | Finding | Reference |

| DPPH | At 0.05 mg/ml, rutin showed 90.4% inhibition. | scispace.comscispace.comresearchgate.net |

| DPPH | IC50 value of 6.7 ± 0.1 µg/mL, higher than gallic acid. | researchgate.net |

| ABTS | Significant scavenging activity, particularly at concentrations above 40 µM. | nih.gov |

| ABTS | Lower reducing activity compared to quercetin. | inabj.org |

Modulation of Reactive Oxygen Species (ROS) Levels

Rutin plays a crucial role in modulating intracellular levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. biosynth.comcymitquimica.comresearchgate.net It can directly scavenge ROS and also influence the expression and activity of antioxidant enzymes. nih.govdrrathresearch.org Studies have shown that rutin can reduce the production of ROS, such as hydrogen peroxide (H₂O₂), and superoxide (B77818) anions. researchgate.netspandidos-publications.com For example, in human neuroblastoma SH-SY5Y cells, rutin-loaded nanoparticles decreased ROS levels induced by amyloid-β. nih.gov Furthermore, rutin has been observed to inhibit the increase in ROS levels induced by lipoteichoic acid in H9c2 cells. frontiersin.org

Impact on Metal Ion Chelation

The ability of rutin to chelate metal ions is another important aspect of its antioxidant activity. biosynth.comcymitquimica.com By binding to metal ions like iron, rutin can prevent them from participating in reactions that generate free radicals, such as the Fenton reaction. portlandpress.comnih.govnih.gov In vivo studies on animal models of iron overload have demonstrated that oral administration of rutin can lead to a significant reduction in serum and liver iron levels. portlandpress.comnih.govnih.gov Rutin treatment in a genetic mouse model of iron overload resulted in decreased hepatic ferritin protein expression and serum transferrin saturation. portlandpress.comnih.govnih.gov This iron-chelating property is beneficial in reducing the generation of ROS that results from excess free iron. portlandpress.comnih.govnih.gov

Influence on Oxidative Stress-Related Cellular Pathways

Rutin exerts its antioxidant effects by modulating various cellular signaling pathways involved in oxidative stress. biosynth.commdpi.com It has been shown to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. bohrium.com By activating Nrf2, rutin can upregulate the expression of several antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govspandidos-publications.comfrontiersin.org For instance, in sheep supplemented with rutin, the levels of SOD, CAT, and GSH-Px in the serum were increased. frontiersin.org Rutin has also been found to modulate other pathways, such as the PI3K/Akt signaling pathway, to protect against oxidative damage. mdpi.com

Anti-inflammatory Pathway Elucidation

Rutin's anti-inflammatory properties are well-documented and are mediated through the modulation of key inflammatory pathways and mediators.

Modulation of Inflammatory Mediators

Rutin has been shown to effectively modulate the production of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6).

Nitric Oxide (NO): Rutin can have a dual role in NO regulation. In endothelial cells, it can promote the production of NO by upregulating endothelial nitric oxide synthase (eNOS), which has vasoprotective effects. nih.govbohrium.comnih.gov A study on human umbilical vein endothelial cells (HUVEC) showed that rutin increased NO production by inducing eNOS gene and protein expression. nih.govbohrium.comnih.gov Conversely, in inflammatory conditions, rutin can suppress the overproduction of NO by inhibiting inducible nitric oxide synthase (iNOS). drrathresearch.orgsciepub.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, rutin was found to suppress NO production and the expression of iNOS. sciepub.com

| Mediator | Effect | Cell/Animal Model | Reference |

| Nitric Oxide (NO) | Increased production (via eNOS) | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.govbohrium.comnih.gov |

| Nitric Oxide (NO) | Decreased production (via iNOS) | RAW 264.7 Macrophage Cells | sciepub.com |

| Interleukin-6 (IL-6) | Decreased production | Zebrafish | researchgate.net |

| Interleukin-6 (IL-6) | Reduced levels | In vitro inflammation models | nih.gov |

Enzyme Inhibition Studies (e.g., Lipoxygenase, Hyaluronidase)

Currently, there is a lack of specific in vitro studies investigating the direct inhibitory effects of Quercetin 3-rhamnoside 7-glucoside on the enzymes lipoxygenase and hyaluronidase (B3051955). While research has been conducted on other quercetin glycosides, such as Quercetin-3-O-diglucoside-7-O-glucoside which showed inhibition of both lipoxygenase and hyaluronidase, these findings cannot be directly extrapolated to Quercetin 3-rhamnoside 7-glucoside due to structural differences. researchgate.net Similarly, studies on Quercetin-3-O-rhamnoside have indicated weaker hyaluronidase inhibitory activity compared to its aglycone, quercetin, but this does not represent the activity of the compound with an additional glucoside at the 7-position. researchgate.net

Interference with Cellular Signaling Cascades (e.g., MAPK, NF-κB, PI3K/Akt)

Direct experimental evidence detailing the interference of Quercetin 3-rhamnoside 7-glucoside with the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), or Phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling cascades is not available in the current scientific literature. Studies on the aglycone quercetin and other derivatives have shown modulation of these pathways, for instance, quercetin has been found to regulate the PI3K/Akt/NF-κB signaling pathway. nih.gov However, due to the significant influence of glycosylation on the biological activity of flavonoids, these findings cannot be directly attributed to Quercetin 3-rhamnoside 7-glucoside. nih.gov

Enzyme Modulation and Inhibition Profiles

The enzymatic modulation and inhibition profile of Quercetin 3-rhamnoside 7-glucoside has been explored in a limited number of studies, with a focus on specific enzymes.

Xanthine (B1682287) Oxidase (XO) Inhibition

There are currently no available in vitro studies that specifically assess the inhibitory activity of Quercetin 3-rhamnoside 7-glucoside against xanthine oxidase. Research on other flavonoids and their conjugates has demonstrated inhibitory effects on this enzyme, but specific data for this particular glycoside is lacking. nih.gov

Alpha-Glucosidase Inhibitory Activity

Specific in vitro studies on the alpha-glucosidase inhibitory activity of Quercetin 3-rhamnoside 7-glucoside have not been reported in the available literature. While other quercetin glycosides, such as quercetin-3-O-glucuronide, have been investigated for their effects on alpha-glucosidase, these results are not directly applicable to Quercetin 3-rhamnoside 7-glucoside. nih.gov

Other Enzyme Interactions

In an in vivo animal study, Quercetin 3-O-glucoside-7-O-rhamnoside isolated from Tilia petiolaris demonstrated a depressant action on the central nervous system. biocrick.comchemfaces.com This was evidenced by an increase in the duration of the loss of the righting reflex induced by sodium thiopental, suggesting an interaction with enzymatic and receptor systems in the brain. biocrick.comchemfaces.com Another study on Quercetin 3-Glucoside-7-Rhamnoside from Hippophae rhamnoides L. fruits indicated an anti-allergic effect in an ovalbumin-induced allergic mouse model, which may involve the modulation of enzymes such as tryptase. researchgate.net

Table 1: Investigated In Vivo Biological Activities of Quercetin 3-O-glucoside-7-O-rhamnoside

| Biological Effect | Model System | Key Finding |

| CNS Depressant Action | Mouse | Increased sodium thiopental-induced loss of the righting reflex. biocrick.comchemfaces.com |

| Anti-allergic Effect | Ovalbumin-induced allergic mouse | Attenuated allergic response. researchgate.net |

Cellular and Molecular Target Interactions

The molecular interactions of Quercetin 3-rhamnoside 7-glucoside are primarily linked to its antioxidant and anti-inflammatory properties. biosynth.comcymitquimica.combiosynth.com The presence of multiple hydroxyl groups in its structure allows it to scavenge free radicals and chelate metal ions, which can impact various cellular pathways. biosynth.comcymitquimica.com

The observed in vivo neuroactive effects suggest interactions with molecular targets within the central nervous system. biocrick.comchemfaces.commedchemexpress.com The anti-allergic activity points towards interactions with components of the immune system, potentially including mast cells and the enzymes they release, such as tryptase. researchgate.net However, the precise molecular targets and the nature of these interactions require further detailed investigation.

Interactions with Protein Kinases and Receptors

Quercetin 3-rhamnoside 7-glucoside, a flavonoid glycoside, has been the subject of research regarding its interactions with various protein kinases and receptors, which are crucial in cellular signaling pathways. Phenolic compounds, including quercetin and its glycosides, can influence the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to the phosphorylation of endothelial nitric oxide synthase (eNOS), increasing the production of nitric oxide (NO), a factor with anti-atherosclerotic properties. nih.gov Furthermore, these compounds may also upregulate eNOS expression through the activation of the nuclear factor E2-related factor 2 (Nrf2) pathway. nih.gov In the context of vascular smooth muscle cells (VSMCs), phenolic compounds have been shown to inhibit migration by targeting signaling molecules such as phosphoinositide-3-kinase (PI3K). nih.gov

In silico studies have explored the binding affinity of quercetin derivatives with various viral and host cell proteins. For instance, quercetin-3-O-rutinoside and quercetin-7-O-glucoside-3-O-rutinoside have demonstrated a high binding affinity for the main protease (Mpro) of SARS-CoV-2. researchgate.net Additionally, quercetin and its derivatives are being investigated for their potential to interact with the angiotensin-converting enzyme 2 (ACE2) receptor, which is the entry point for SARS-CoV-2 into human cells. nih.govnih.gov Some studies suggest that quercetin derivatives can bind to the ACE2 receptor with high affinity. nih.gov Specifically, quercetin has been shown to interact with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein at sites such as SER349, LEU441, and ASN450. news-medical.net

Cell Cycle Modulation and Apoptosis Induction in In Vitro Models (e.g., HepG2 human hepatoma cells)

Quercetin and its glycosides have demonstrated the ability to modulate the cell cycle and induce apoptosis in cancer cell lines, including the human hepatoma cell line, HepG2. Treatment of HepG2 cells with quercetin-3-O-glucoside (Q3G) resulted in a dose- and time-dependent inhibition of cell proliferation. nih.gov This was accompanied by a blockade of the cell cycle in the S-phase. nih.gov

The induction of apoptosis is a key mechanism of the anticancer activity of quercetin and its derivatives. In HepG2 cells, quercetin has been shown to induce apoptosis by inhibiting fatty acid synthase (FASN), a key enzyme in fatty acid biosynthesis. nih.gov This inhibition leads to a decrease in intracellular fatty acid levels and subsequently triggers apoptosis. nih.gov The apoptotic effect of quercetin in HepG2 cells is further supported by evidence of increased cell membrane permeability and nuclear condensation. nih.gov

Furthermore, quercetin has been observed to induce apoptosis in HepG2 cells by upregulating the p53 tumor suppressor protein and increasing the Bax/Bcl-2 ratio, which are key regulators of the apoptotic process. nih.govbrieflands.com The activation of caspases, which are proteases that execute apoptosis, is another critical step. Quercetin and its complexes have been shown to activate caspase-3, -8, and -9 in HepG2 cells. techscience.commdpi.com Quercetin-3-O-glucoside has also been found to induce apoptosis in HepG2 cells through the activation of caspase-3. nih.gov

Table 1: Effects of Quercetin and its Glycosides on HepG2 Cells

| Compound | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Quercetin | Induces apoptosis | Inhibition of fatty acid synthase (FASN) | nih.gov |

| Quercetin | Induces apoptosis | Upregulation of p53, increased Bax/Bcl-2 ratio | nih.govbrieflands.com |

| Quercetin-3-O-glucoside (Q3G) | Inhibits cell proliferation, induces apoptosis | S-phase cell cycle arrest, activation of caspase-3, inhibition of DNA topoisomerase II | nih.gov |

Antiviral Mechanisms of Action

Quercetin 3-rhamnoside 7-glucoside and its related compounds have demonstrated inhibitory effects on the replication of various viruses. For instance, quercetin 7-rhamnoside (Q7R) was found to actively inhibit the replication of porcine epidemic diarrhea virus (PEDV). nih.gov The mechanism appears to involve interference with the early stages of PEDV replication. nih.govmdpi.com Similarly, quercetin has been shown to suppress PEDV infection, with studies suggesting its anti-PEDV effects are exerted by interfering with early viral replication events. mdpi.com

In the context of influenza viruses, quercetin 3-rhamnoside has been reported to have antiviral activity against the human influenza A/WS/33 virus in vitro. nih.govnih.gov In vivo studies in mice infected with this virus showed that treatment with quercetin 3-rhamnoside led to a significant decrease in lung virus titers. nih.gov Quercetin and its derivatives, such as quercetin-3-O-glycosides, have also shown efficacy against various influenza A and B virus strains. nih.gov The mechanism of action is thought to involve the inhibition of viral RNA synthesis. researchgate.net

In silico and in vitro studies have identified several viral proteins as potential targets for quercetin and its derivatives, particularly in the context of SARS-CoV-2. The 3C-like protease (3CLpro) and papain-like protease (PLpro) are essential for viral replication and are considered attractive drug targets. news-medical.net

Molecular docking studies have shown that quercetin can bind to the active site of the PEDV 3C-like protease (3CLpro). mdpi.com Specifically, it is suggested to interact with key residues such as Cys144, Asn141, and His162. mdpi.commdpi.com This interaction is believed to inhibit the protease's activity, thereby suppressing viral replication. mdpi.com

Regarding SARS-CoV-2, quercetin and its derivatives have been investigated for their ability to interact with several key viral proteins. Computational studies have indicated that quercetin and its glycosylated forms can bind to the 3CLpro of SARS-CoV-2 with high affinity. nih.govresearchgate.net Similarly, quercetin has been shown to form hydrogen bonds with the PLpro at several amino acid residues. nih.gov

The spike (S) protein of SARS-CoV-2, which mediates viral entry into host cells, is another important target. nih.gov Molecular docking studies have predicted that quercetin derivatives, such as quercetin 3-[rhamnosyl-(1->2)-alpha-L-arabinopyranoside], have a high binding affinity for the spike protein's receptor-binding domain. researchgate.netresearchgate.net This interaction could potentially block the virus from binding to the host cell's ACE2 receptor. nih.gov

Table 2: Antiviral Activity of Quercetin Derivatives

| Virus | Compound | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Porcine Epidemic Diarrhea Virus (PEDV) | Quercetin 7-rhamnoside (Q7R) | Inhibited viral replication | Interferes with the initial stage of infection | nih.govmdpi.com |

| Porcine Epidemic Diarrhea Virus (PEDV) | Quercetin | Inhibited viral replication | Binds to and inhibits 3C-like protease | mdpi.com |

| Human Influenza A/WS/33 Virus | Quercetin 3-rhamnoside (Q3R) | Inhibited viral replication | Decreased lung virus titers in mice | nih.gov |

Neuroactive and Central Nervous System (CNS) Effects in Animal Models (mechanistic focus)

Quercetin and its glycosides have been investigated for their neuroactive properties and effects on the central nervous system (CNS) in various animal models. Quercetin 3-O-glucoside-7-O-rhamnoside has been identified as a flavonoid glycoside with inhibitory activity on the CNS. medchemexpress.com

Studies on animal models of depression have shown that quercetin can produce antidepressant-like effects. mdpi.com The mechanisms underlying these effects are thought to involve its antioxidant and anti-inflammatory properties. mdpi.com Quercetin has been shown to cross the blood-brain barrier and can decrease oxidative stress in the hippocampus. mdpi.com It may also ameliorate stress-induced behavioral deficits, in part, through its antioxidant functions and by modulating serotonergic and cholinergic systems. mdpi.com

In the context of Alzheimer's disease (AD), quercetin has demonstrated consistent neuroprotective effects in various animal models. nih.govnih.gov The proposed mechanisms for these effects include the attenuation of neuronal degeneration mediated by the mitochondrial apoptotic pathway. nih.gov Quercetin has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and to reduce the expression of cytochrome C, a key mediator in the mitochondrial apoptotic pathway. nih.gov

Anti-Allergic Properties in Animal Models (e.g., ovalbumin-induced allergic mice)

Quercetin 3-rhamnoside 7-glucoside has demonstrated anti-allergic properties in animal models of allergy. In a study using ovalbumin (OVA)-induced allergic mice, Quercetin 3-glucoside-7-rhamnoside (Q3G7R) was shown to attenuate the allergic response. biomedres.usbiomedres.us

The mechanisms underlying these anti-allergic effects involve the modulation of the immune response. Treatment with Q3G7R led to a significant reduction in serum levels of OVA-specific IgE, a key antibody involved in allergic reactions. biomedres.usbiomedres.us It also decreased the levels of histamine (B1213489) and tryptase in the serum. biomedres.usbiomedres.us

Furthermore, Q3G7R influenced the balance of T-helper (Th) cell cytokines. It was observed to decrease the levels of Th2-derived cytokines, such as interleukin (IL)-4 and IL-13, in splenocytes. biomedres.usbiomedres.us Th2 cytokines are known to promote allergic inflammation. By regulating the Th1/Th2 balance, quercetin can help to suppress the allergic response. nih.gov Histological analysis of the lungs of the allergic mice treated with Q3G7R showed a reduction in eosinophil infiltration and inflammation. biomedres.us

Table 3: Anti-Allergic Effects of Quercetin 3-glucoside-7-rhamnoside in Ovalbumin-Induced Allergic Mice

| Parameter | Effect of Q3G7R Treatment | Reference |

|---|---|---|

| Serum OVA-specific IgE | Significant reduction | biomedres.usbiomedres.us |

| Serum Histamine | Significant reduction | biomedres.usbiomedres.us |

| Serum Tryptase | Significant reduction | biomedres.usbiomedres.us |

| Splenocyte IL-4 levels | Significant reduction | biomedres.usbiomedres.us |

| Splenocyte IL-13 levels | Significant reduction | biomedres.usbiomedres.us |

| Lung Eosinophil Infiltration | Reduced | biomedres.us |

Spectroscopic Data and Structural Elucidation

The precise structure of Quercetin (B1663063) 3-rhamnoside 7-glucoside is confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule. In positive ion mode, a precursor ion [M+H]⁺ at m/z 611.16 is observed, which fragments to produce a key ion at m/z 303.049, corresponding to the quercetin aglycone. nih.govbiomedres.us In negative ion mode, the precursor ion [M+FA-H]⁻ at m/z 655.151 is seen, with a major fragment at m/z 609.152. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are crucial for determining the exact placement of the sugar moieties on the quercetin backbone. The chemical shifts and coupling constants of the protons and carbons in the sugar units and the aglycone provide definitive structural information. biomedres.us

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectroscopy helps to identify the flavonoid core structure.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Structure Activity Relationship Sar Studies

Influence of Glycosylation Pattern on Biological Efficacy

Glycosylation, the attachment of sugar units, is a key modification of the quercetin (B1663063) molecule that significantly impacts its biological properties, including solubility, stability, and bioavailability. nih.govresearchgate.net The specific pattern of glycosylation, involving both the type of sugar and its point of attachment, dictates the resulting biological activity.

Impact of Rhamnosyl and Glucosyl Moieties at C-3 and C-7

Quercetin 3-rhamnoside 7-glucoside features a diglycosidic structure with a rhamnose sugar attached at the C-3 position and a glucose sugar at the C-7 position of the quercetin aglycone. pan.olsztyn.plnih.gov This specific arrangement is found in nature, for instance, in peppers. pan.olsztyn.pl The enzymatic synthesis of this compound has been achieved using specific uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which regioselectively transfer rhamnose to the 3-OH position and glucose to the 7-OH position. researchgate.netebi.ac.uk

The presence of these two different sugar moieties at distinct positions has a profound effect on the molecule's properties. Glycosylation, in general, increases the hydrophilicity of the quercetin molecule, which can enhance its transport and storage within plant vacuoles. pan.olsztyn.pl However, the nature of the sugar is critical. For instance, studies on the bioavailability of different quercetin glycosides in rats have shown that 3-O-glucosylation can improve the absorption of quercetin in the small intestine. nih.gov Conversely, the presence of a rhamnose moiety, particularly at the C-3 position, has been observed to significantly decrease absorption. nih.gov This suggests a complex interplay between the sugar types and their positions in influencing how the compound is absorbed and metabolized, which in turn affects its systemic biological efficacy. This compound has been noted for its inhibitory activity on the central nervous system. medchemexpress.comchemfaces.com

Comparison with Quercetin Aglycone and other Glycosides

When comparing the biological activity of Quercetin 3-rhamnoside 7-glucoside to its parent aglycone and other glycosylated forms, a nuanced picture emerges.

Studies have indicated that glycosylation often modifies the antioxidant activity of the quercetin aglycone. nih.gov Research on various quercetin derivatives has shown that the aglycone itself often exhibits the highest antioxidant activity in certain assays. nih.gov For example, one study ranked antioxidant activity as quercetin > tamarixetin (B191864) = isorhamnetin (B1672294) > quercetin-3-O-glucuronide > isorhamnetin-3-O-glucoside. nih.gov This suggests that the substitution of hydroxyl groups with sugar moieties can reduce free radical scavenging capabilities.

However, in other biological contexts, glycosylation can be advantageous. A study investigating the radioprotective effects of flavonoids found that glycosylated derivatives, while possessing weaker antiradical activities, exhibited higher radioprotective potential than their corresponding aglycones. ebi.ac.uk In that study, quercetin-3-O-rhamnoside was identified as having significant radioprotective activity. ebi.ac.uk This highlights that the evaluation of biological efficacy is highly dependent on the specific activity being measured.

Furthermore, some biological effects appear to be enhanced by glycosylation. For example, quercetin 3-O-glycosides have been suggested to have a greater anti-obesity effect than quercetin aglycone, a phenomenon potentially linked to their increased bioavailability. nih.gov

| Compound Name | Chemical Formula |

| Quercetin | C15H10O7 |

| Quercetin 3-rhamnoside 7-glucoside | C27H30O16 |

| Quercetin 3-O-glucoside | C21H20O12 |

| Quercetin 3-O-rhamnoside | C21H20O11 |

| Rutin (B1680289) (Quercetin 3-rutinoside) | C27H30O16 |

| Isorhamnetin | C16H12O7 |

| Tamarixetin | C16H12O7 |

| Quercetin-3-O-glucuronide | C21H18O13 |

| Isorhamnetin-3-O-glucoside | C22H22O12 |

| Luteolin | C15H10O6 |

Role of Hydroxyl Groups and other Substituents on Activity

The bioactivity of quercetin and its derivatives is critically dependent on the number and position of free hydroxyl (-OH) groups on the flavonoid rings. researchgate.netrsc.org In Quercetin 3-rhamnoside 7-glucoside, the hydroxyl groups at the C-3 and C-7 positions are substituted with sugar moieties, leaving the -OH groups at C-5, C-3', and C-4' positions available to interact with biological targets.

The antioxidant and free radical scavenging activities of flavonoids are largely attributed to their ability to donate a hydrogen atom from these hydroxyl groups. researchgate.net The ortho-dihydroxy (catechol) structure in the B-ring (at C-3' and C-4') is considered a key feature for potent antioxidant activity. researchgate.net Likewise, the hydroxyl group at the C-3 position of the C-ring plays a significant role; its substitution, as seen in this compound, can diminish certain types of antioxidant activity compared to the aglycone. nih.govresearchgate.net Studies involving the methylation of various hydroxyl groups on the quercetin molecule have demonstrated that such substitutions lead to a considerable reduction in antioxidant capacity. researchgate.net

However, the relationship is not always linear. For instance, anti-inflammatory activity does not appear to be solely dependent on the number of free hydroxyl groups. nih.gov This suggests that while hydroxyl groups are crucial for antioxidant effects, other structural features and mechanisms, such as interaction with specific enzyme pockets, are important for other biological activities. The remaining free hydroxyl groups on Quercetin 3-rhamnoside 7-glucoside are still capable of forming hydrogen bonds, which is a critical factor in the molecule's ability to bind to proteins and other biological targets.

Conformational Flexibility and Binding Affinity to Biological Targets

The three-dimensional shape and flexibility of a molecule are paramount in determining how it interacts with biological targets like enzymes and receptors. The quercetin aglycone itself possesses significant conformational mobility due to the potential for rotation around the bond connecting the B-ring to the C-ring. nih.gov The addition of bulky sugar groups, as in Quercetin 3-rhamnoside 7-glucoside, further influences its conformational possibilities and steric profile.

While specific conformational analysis studies on Quercetin 3-rhamnoside 7-glucoside are not widely available, molecular docking studies on similar quercetin diglycosides provide valuable insights. For example, a study on a related compound, Quercetin 3-O-arabinoside 7-O-rhamnoside, demonstrated its ability to form multiple hydrogen bonds with amino acid residues within the active site of papain-like protease, a viral enzyme. researchgate.net This indicates that the sugar moieties are not merely passive solubility enhancers but can actively participate in the binding process, potentially influencing both the affinity and specificity of the interaction.

The pattern of glycosylation can significantly affect binding affinity. Research on metabolic products of quercetin has shown that compounds like quercetin-3-O-rutinoside and a quercetin-7-O-glucoside-3-O-rutinoside exhibited high binding affinity to the main protease (Mpro) of the SARS-CoV-2 virus. researchgate.net This underscores the importance of the specific arrangement of sugar residues for effective interaction with biological targets. The conformational flexibility imparted by the glycosidic linkages allows the molecule to adopt a shape that is complementary to the binding site, thereby influencing its biological or therapeutic effect.

Synthetic and Semi Synthetic Strategies for Derivatization

Chemical Synthesis Approaches for Complex Glycosides

The chemical synthesis of flavonoid glycosides, particularly complex bisglycosides like Quercetin (B1663063) 3-rhamnoside 7-glucoside, presents significant challenges. sioc-journal.cn The primary difficulty lies in the regioselective glycosylation of the quercetin aglycone, which possesses multiple hydroxyl groups (at positions 3, 5, 7, 3', and 4') with similar reactivity. researchgate.netchemfaces.com

Classical chemical synthesis necessitates a multi-step process involving:

Protection: Orthogonal protecting groups are required to mask all but the desired hydroxyl groups on both the flavonoid aglycone and the sugar donors (rhamnose and glucose).

Glycosylation: The glycosidic bonds are formed, often using methods like the Koenigs-Knorr reaction or glycosyl trichloroacetimidate (B1259523) donors. sioc-journal.cn These reactions must be carefully controlled to ensure the correct stereochemistry (α or β linkage) of the new bond.

Deprotection: The protecting groups are removed in the final steps without affecting the newly formed glycosidic linkages or the sensitive flavonoid core.

Enzymatic Synthesis and Biotransformation using Microbial Cell Factories (e.g., Escherichia coli)

Metabolic engineering of microbial hosts, particularly Escherichia coli, has emerged as a powerful and highly regioselective alternative for synthesizing flavonoid glycosides. nih.govnih.gov This approach, known as biotransformation or biocatalysis, leverages the specificity of enzymes, primarily UDP-dependent glycosyltransferases (UGTs), to attach sugar moieties to specific hydroxyl groups on the flavonoid backbone. chemfaces.comresearchgate.net

The synthesis of Quercetin 3-rhamnoside 7-glucoside (also referred to as Quercetin 3-O-glucoside-7-O-rhamnoside in some literature) and its isomers has been successfully demonstrated in engineered E. coli. researchgate.netnih.gov The general strategy involves introducing and expressing genes encoding specific UGTs and the pathways for producing the required activated sugar donors (e.g., UDP-glucose and UDP-rhamnose). chemfaces.comnih.gov

For instance, the production of Quercetin 3-O-glucoside-7-O-rhamnoside was achieved by the sequential action of two different UGTs from Arabidopsis thaliana:

AtUGT78D2: This enzyme transfers glucose from UDP-glucose specifically to the 3-OH position of quercetin, forming Quercetin 3-O-glucoside. researchgate.net

AtUGT89C1: This enzyme then transfers rhamnose from UDP-rhamnose to the 7-OH position of the newly formed Quercetin 3-O-glucoside. researchgate.netchemfaces.com

To ensure a sufficient supply of the sugar donor UDP-rhamnose, genes from the rhamnose biosynthetic pathway, such as RHM2 from Arabidopsis, are often co-expressed. chemfaces.com Using this two-enzyme system in an engineered E. coli strain, researchers have successfully produced Quercetin 3-O-glucoside-7-O-rhamnoside from quercetin. researchgate.netchemfaces.com Similarly, by using a different initial enzyme, AtUGT78D1 (a rhamnosyltransferase), followed by AtUGT89C1, the isomeric compound Quercetin 3,7-O-bisrhamnoside was synthesized. chemfaces.com

Stepwise biotransformation, where the intermediate glycoside is produced and purified before the second glycosylation step, is another effective approach to synthesize complex bisglycosides and reduce the formation of byproducts. nih.gov

| Target Compound | Enzymes Used | Host Strain | Substrate | Reported Yield | Reference |

|---|---|---|---|---|---|

| Quercetin 3-O-glucoside-7-O-rhamnoside | AtUGT78D2, AtUGT89C1, AtRHM2 | Escherichia coli | Quercetin | 67 mg/L | researchgate.netchemfaces.com |

| Quercetin 3,7-O-bisrhamnoside | AtUGT78D1, AtUGT89C1, AtRHM2 | Escherichia coli | Quercetin | 67.4 mg/L | chemfaces.com |

| Quercetin 3-O-glucuronic acid 7-O-rhamnoside | UGT for glucuronidation, UGT for rhamnosylation | Escherichia coli | Quercetin (stepwise) | 44.8 mg/L | nih.gov |

| Quercetin 3-O-arabinose-7-O-rhamnoside | UGT for arabinosylation, UGT for rhamnosylation | Escherichia coli | Quercetin (stepwise) | 45.1 mg/L | nih.gov |

Chemoenzymatic Methodologies for Regioselective Modifications

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve efficient and regioselective modifications. nih.gov This hybrid approach can overcome the limitations of each individual strategy. For flavonoid glycosides, this can involve using an enzyme for a particularly challenging regioselective step within a larger chemical synthesis route, or using chemical methods to create a unique precursor for enzymatic modification. sioc-journal.cn

A common chemoenzymatic strategy involves:

Enzymatic Glycosylation: An enzyme, such as a glycosyltransferase or a lipase (B570770), is used to regioselectively attach a sugar or a modified sugar to the flavonoid aglycone. nih.govnih.gov For example, a lipase from Candida antarctica has been used for the regioselective introduction of a benzylmalonyl group onto flavonoid glycosides. nih.gov

Chemical Modification: Standard chemical reactions are then used to complete the synthesis. This could involve a second glycosylation at a different position or chemical deprotection of functional groups. An example is the use of Pd/C hydrogenolysis to remove a benzyl (B1604629) protecting group following an enzymatic step. nih.gov

This methodology allows for the precise construction of complex molecules like Quercetin 3-rhamnoside 7-glucoside that are difficult to access through purely chemical or biological means. For instance, one could envision synthesizing Quercetin 3-O-glucoside (isoquercitrin), which is naturally abundant, and then using a specific rhamnosyltransferase in a chemoenzymatic step to add the rhamnose moiety at the 7-position. researchgate.net This approach leverages a readily available starting material while using an enzyme to ensure the challenging second glycosylation is highly regioselective.

Design and Synthesis of Analogs for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For flavonoid glycosides, SAR studies typically involve synthesizing a series of analogs where the structure is systematically altered, followed by biological testing. tamu.edu The goal is to identify the key structural features—the pharmacophore—responsible for the desired effect.

The design and synthesis of analogs of Quercetin 3-rhamnoside 7-glucoside for SAR studies would focus on modifying three main components:

The Aglycone Backbone: Modifications to the quercetin core, such as altering the number and position of hydroxyl or methoxy (B1213986) groups, can significantly impact activity. Introducing different substituents, like halogens (e.g., fluorine), can modulate properties like lipophilicity and metabolic stability. mdpi.com

The Sugar Moieties: The type of sugar can be varied. For example, glucose could be replaced with galactose, mannose, or xylose. The rhamnose could be substituted with other deoxy sugars. Synthesis of these analogs can often be achieved using engineered E. coli strains that are designed to produce different nucleotide sugars. nih.gov

The Glycosidic Linkages: The position and stereochemistry of the sugar attachments are critical. Analogs could be synthesized where the rhamnose is at the 3-position and the glucose at the 7-position, or where other hydroxyl groups on the quercetin ring are glycosylated.

Synthetic strategies for these analogs often employ the same chemoenzymatic and biosynthetic techniques described previously. By expressing a library of different UGTs with varied substrate specificities in E. coli, a range of glycosylated analogs can be produced from a single flavonoid aglycone. researchgate.net Chemical methods, such as acylation, can be used to synthesize ester derivatives of the glycosides, which may have altered cell permeability and activity. nih.gov The resulting data from testing these analogs help to build a comprehensive SAR model, guiding the design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.net

Future Research Directions and Potential Academic Applications

Identification of Novel Biological Targets and Signaling Pathways

While some biological activities of Quercetin (B1663063) 3-rhamnoside 7-glucoside have been reported, such as its inhibitory activity on the central nervous system, the full spectrum of its molecular interactions remains largely unexplored. medchemexpress.com Future research will likely focus on identifying novel protein targets and elucidating the specific signaling pathways modulated by this compound. This could involve a variety of modern molecular biology techniques.

One promising avenue is the use of affinity chromatography, where the flavonoid glycoside is immobilized on a solid support to "capture" interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct binding partners. Furthermore, global "omics" approaches, such as transcriptomics and proteomics, can provide a broader view of the cellular response to Quercetin 3-rhamnoside 7-glucoside, highlighting changes in gene and protein expression that can point towards affected signaling cascades. For instance, investigating its impact on inflammatory pathways, such as the NF-κB and MAPK/ERK pathways, or its potential role in cellular metabolism and survival pathways, could uncover new therapeutic possibilities. medchemexpress.com Research has already shown that other quercetin derivatives can influence these pathways, suggesting that Quercetin 3-rhamnoside 7-glucoside may have similar or distinct effects. nih.gov

Development of Advanced Delivery Systems for In Vitro and In Vivo Studies

A significant hurdle in studying and utilizing flavonoid glycosides like Quercetin 3-rhamnoside 7-glucoside is their often-low bioavailability. nih.govnih.gov The glycosidic attachments, while increasing water solubility compared to the aglycone, can also hinder absorption across biological membranes. nih.govnih.gov Therefore, a key area of future research will be the development of advanced delivery systems to enhance its stability and transport for both laboratory research and potential therapeutic applications.

This research is not focused on dosage but on the mechanistic aspects of delivery. Nanotechnology offers a range of innovative solutions. nih.gov Encapsulating Quercetin 3-rhamnoside 7-glucoside within nanoparticles, liposomes, or polymeric micelles could protect it from degradation and facilitate its transport into cells. nih.govnih.gov These delivery systems can be further engineered with targeting ligands, such as antibodies or specific peptides, to direct the compound to particular cell types or tissues, thereby increasing its efficacy and reducing potential off-target effects. nih.gov The development of emulsions and nanoemulsions also presents a viable strategy to improve the solubilization and bioavailability of flavonoids. nih.gov

| Delivery System | Potential Advantages for Quercetin 3-rhamnoside 7-glucoside Research |

| Nanoparticles | Enhanced stability, controlled release, potential for targeted delivery. nih.gov |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds. nih.gov |

| Polymeric Micelles | Self-assembling, can improve solubility and circulation time. |

| Nanoemulsions | Increased surface area for absorption, improved bioavailability. nih.gov |

Integration with Systems Biology and Omics Technologies

To gain a holistic understanding of the biological effects of Quercetin 3-rhamnoside 7-glucoside, future research will need to integrate it with systems biology and various "omics" technologies. This approach moves beyond studying a single target or pathway and instead examines the complex network of interactions within a biological system. newswise.com

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, providing insights into the mechanisms of action. This can be coupled with transcriptomics , which measures changes in gene expression, to build a comprehensive picture of the cellular response. A recent study on safflower utilized a multi-omics approach, integrating transcriptomics and metabolomics, to identify key genes in flavonoid glycoside biosynthesis. newswise.com This integrated approach can reveal novel regulatory networks and help to predict the broader physiological effects of Quercetin 3-rhamnoside 7-glucoside.

Exploration in Agro-Biotechnology

Flavonoid glycosides play crucial roles in plants, including acting as defense compounds against pathogens and herbivores. researchgate.net The presence of Quercetin 3-rhamnoside 7-glucoside in plants like the hot pepper Capsicum annuum and sea buckthorn (Hippophae rhamnoides) suggests it may have a role in plant defense. nih.govebi.ac.ukresearchgate.net Future research in agro-biotechnology could explore this potential in several ways.

One area of investigation is its direct application as a natural pesticide or as a component of plant defense-enhancing formulations. Understanding its effects on plant pathogens and insect pests could lead to the development of more sustainable agricultural practices.

Furthermore, natural product engineering offers exciting possibilities. By elucidating the biosynthetic pathway of Quercetin 3-rhamnoside 7-glucoside, researchers could use genetic engineering techniques to enhance its production in crop plants, potentially increasing their resistance to various stresses. This involves identifying and manipulating the specific glycosyltransferases responsible for attaching the sugar moieties to the quercetin backbone. researchgate.net

Advanced Analytical Techniques for Metabolite Profiling

The accurate identification and quantification of Quercetin 3-rhamnoside 7-glucoside in complex biological matrices, such as plant extracts or biological fluids, is crucial for all areas of research. mdpi.com While standard techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) are commonly used, there is a continuous need for more advanced analytical methods. nih.gov

Future research will likely focus on the development and application of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations. mdpi.com The use of high-resolution mass spectrometry, such as Time-of-Flight (ToF) or Orbitrap MS, can provide more accurate mass measurements and detailed structural information through tandem MS (MS/MS) and multi-stage MS (MSn) experiments. mdpi.com These techniques are invaluable for distinguishing between isomeric flavonoid glycosides and for identifying unknown metabolites. Furthermore, the development of non-targeted metabolomics approaches using these advanced analytical platforms will be essential for comprehensive metabolite profiling. mdpi.com

| Analytical Technique | Application in Quercetin 3-rhamnoside 7-glucoside Research |

| UHPLC-MS/MS | High-throughput quantification in complex samples. mdpi.com |

| High-Resolution MS (ToF, Orbitrap) | Accurate mass determination and structural elucidation. mdpi.com |

| Tandem MS (MSn) | Detailed fragmentation analysis for structural confirmation. mdpi.com |

| NMR Spectroscopy | Definitive structural identification of the compound and its metabolites. researchgate.netmdpi.com |

Enzymatic Biocatalysis for Sustainable Production of Complex Glycosides

The chemical synthesis of complex glycosides like Quercetin 3-rhamnoside 7-glucoside is often challenging, requiring multiple protection and deprotection steps, leading to low yields. Enzymatic biocatalysis offers a more sustainable and efficient alternative. researchgate.net

A key focus of future research will be the discovery and characterization of novel glycosyltransferases (GTs) , the enzymes responsible for attaching sugar molecules to acceptor molecules like quercetin. researchgate.net By identifying GTs with high specificity for the 3- and 7-hydroxyl groups of quercetin and its glycosylated intermediates, researchers can develop enzymatic or whole-cell biocatalytic systems for the targeted synthesis of Quercetin 3-rhamnoside 7-glucoside.

Metabolic engineering of microorganisms like Escherichia coli has already shown promise for the production of this compound. researchgate.netnih.gov By introducing the necessary genes for the biosynthesis of the quercetin aglycone and the activated sugar donors (UDP-glucose and UDP-rhamnose), along with the specific GTs, it is possible to create microbial cell factories for its production. researchgate.netchemfaces.com For example, researchers have successfully synthesized Quercetin 3-O-glucoside-7-O-rhamnoside by feeding quercetin 3-O-glucoside to metabolically engineered E. coli. researchgate.net Further optimization of these systems through synthetic biology approaches could lead to scalable and cost-effective production methods. researchgate.net

Q & A

Q. What analytical methods are recommended for identifying and quantifying Quercetin 3-rhamnoside 7-glucoside in plant extracts?

High-performance liquid chromatography (HPLC) with optimized solvent systems is critical. For example, a gradient of 24% to 45% THF in 1% TEAP (pH 3) over 20 minutes, followed by detection at 340 nm, can resolve structurally similar flavonoids like kaempferol 3-rhamnoside and quercetin 3-galactoside . A second solvent system (e.g., THF gradients) may be required to differentiate between monosaccharide and disaccharide glycones .

Q. How does the glycosylation pattern of Quercetin 3-rhamnoside 7-glucoside influence its solubility and stability in experimental conditions?

The presence of rhamnose and glucose moieties at the 3- and 7-positions increases hydrophilicity compared to the aglycone quercetin. Solubility is enhanced in polar solvents like DMSO or acetone, but stability requires storage at -20°C in desiccated conditions to prevent hydrolysis . Structural characterization via C NMR in DMSO-d can confirm glycosidic linkages .

Q. What in vitro models are suitable for preliminary screening of its bioactivity?

Lipase inhibition assays (e.g., using porcine pancreatic lipase) are effective for evaluating its role in lipid metabolism, with IC values compared to hyperoside (quercetin 3-galactoside) . Antiviral activity against influenza A can be tested in Madin-Darby canine kidney (MDCK) cells, followed by validation in mouse models .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in absorption and bioavailability data between quercetin glycosides and aglycones?

Ileostomy studies in humans show that glycosylation enhances absorption: quercetin glucosides from onions exhibit 52% absorption vs. 24% for the aglycone. Urinary excretion (≤0.5% of absorbed dose) and ileostomy effluent analysis are used to quantify bioavailability, correcting for degradation in the gastrointestinal tract . Discrepancies arise from variations in glycosidase activity and sugar moiety size (mono- vs. disaccharides) .

Q. How can regioselective synthesis of Quercetin 3-rhamnoside 7-glucoside be achieved for large-scale studies?

Co-expression of glycosyltransferases (e.g., AtUGT78D1 and AtUGT89C1) in E. coli enables regioselective glycosylation. UDP-rhamnose supply is optimized via RHM2 gene expression, yielding 67 mg/L of the bisglycoside. Purification involves ethyl acetate extraction and HPLC with a C18 column .

Q. What experimental designs address conflicting data on its neuroprotective vs. pro-oxidant effects?

Comparative studies using Aβ oligomer remodeling assays reveal that glycosides (e.g., quercetin 3-β-D-glucoside) stabilize smaller oligomers via hydrogen bonding, while aglycones promote aggregation. Redox activity should be measured using GSH/GSSG ratios in neuronal cells to assess pro-oxidant thresholds .

Q. How do structural modifications (e.g., methylation, acetylation) alter its antiviral efficacy?

Acetylation of hydroxyl groups (e.g., quercetin pentaacetate) reduces antiviral activity against influenza A/WS/33 (H1N1) by 60% compared to Q3R, as shown in mouse survival studies. Methylation at the 3-position (e.g., quercetin 3-methyl ether-7-glucoside) retains activity but alters cellular uptake kinetics .

Methodological Considerations

Q. What in vivo models are optimal for studying its hepatoprotective effects against toxins like acrylamide?

Rodent models treated with acrylamide (50 mg/kg) and co-administered quercetin derivatives (10–20 mg/kg) for 28 days are used. Histopathological scoring of liver sections and ALT/AST level measurements differentiate efficacy between quercetin 3-rhamnoside and quercetin-3-β-D-glucoside .

Q. How can NMR and MS techniques distinguish between isomeric flavonoid glycosides?

H-C HSQC NMR identifies rhamnose anomeric protons (δ 4.8–5.2 ppm) and glucose C1 (δ 100–105 ppm). High-resolution MS (e.g., Q-TOF) with MS/MS fragmentation confirms glycone loss (m/z 146 for rhamnose; m/z 162 for glucose) .

Q. What computational approaches predict its binding affinity for lipase or viral proteins?

Molecular docking (AutoDock Vina) with lipase (PDB: 1LPB) or influenza neuraminidase (PDB: 3B7E) identifies key interactions. Quercetin 3-rhamnoside’s rhamnose moiety forms hydrophobic contacts with lipase active sites (ΔG = -8.2 kcal/mol), while the aglycone binds viral hemagglutinin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。